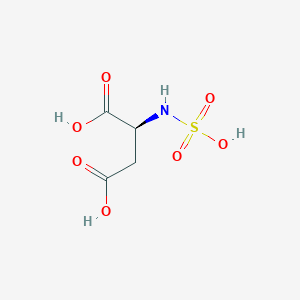![molecular formula C17H36O3 B14081298 1-[2-(2-Butoxyethoxy)ethoxy]nonane CAS No. 101791-78-0](/img/structure/B14081298.png)
1-[2-(2-Butoxyethoxy)ethoxy]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Butoxyethoxy)ethoxy]nonane is a chemical compound with the molecular formula C14H30O3. It is known for its unique structure, which includes a nonane backbone with three ethoxy groups and a butoxy group attached. This compound is often used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]nonane typically involves the reaction of nonane with ethylene oxide and butanol. The process can be summarized as follows:
Step 1: Nonane is reacted with ethylene oxide in the presence of a catalyst to form 2-(2-ethoxy)nonane.
Step 2: The intermediate product is further reacted with ethylene oxide to form 2-(2-(2-ethoxy)ethoxy)nonane.
Step 3: Finally, the product is reacted with butanol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction.
Purification: Techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Butoxyethoxy)ethoxy]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
1-[2-(2-Butoxyethoxy)ethoxy]nonane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]nonane involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s ethoxy and butoxy groups allow it to penetrate lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Similar structure but with an ethanol backbone.
Ethanol, 2-(2-butoxyethoxy)-: Contains fewer ethoxy groups compared to 1-[2-(2-Butoxyethoxy)ethoxy]nonane.
Uniqueness
This compound is unique due to its longer nonane backbone and the presence of multiple ethoxy groups, which enhance its solubility and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
101791-78-0 |
|---|---|
Formule moléculaire |
C17H36O3 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1-[2-(2-butoxyethoxy)ethoxy]nonane |
InChI |
InChI=1S/C17H36O3/c1-3-5-7-8-9-10-11-13-19-15-17-20-16-14-18-12-6-4-2/h3-17H2,1-2H3 |
Clé InChI |
CAVJKGBNGVETJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
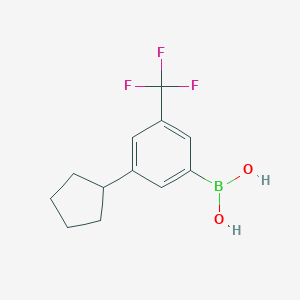
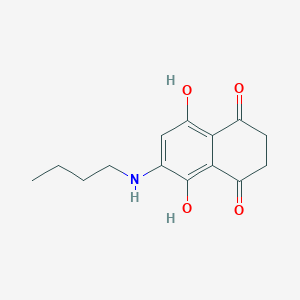
![1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14081225.png)
![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)
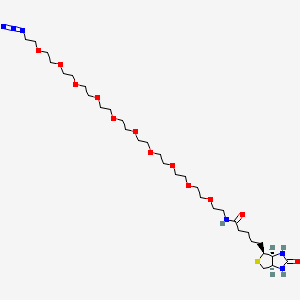
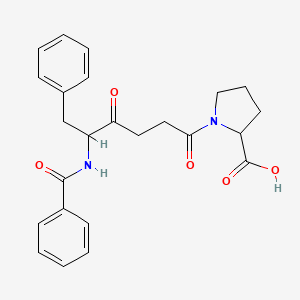

![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)

![[3-(7-Bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl] tert-butyl formate](/img/structure/B14081274.png)
